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Compound of Interest

Compound Name: Coumarin 545T

Cat. No.: B132394 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the solvatochromic effects on the photophysical

properties of Coumarin 545T (C545T), a fluorescent dye with significant potential in various

scientific applications. By understanding how the solvent environment influences its light-

absorbing and emitting characteristics, researchers can optimize its use in areas such as bio-

imaging, sensor development, and materials science. This document provides a

comprehensive overview of C545T's photophysical behavior, detailed experimental

methodologies for its characterization, and visual representations of key concepts.

Core Concepts: Solvatochromism and
Photophysics of Coumarin 545T
Coumarin 545T, systematically named 10-(2-Benzothiazolyl)-2,3,6,7-tetrahydro-1,1,7,7-

tetramethyl-1H,5H,11H-[1]benzopyrano[6,7,8-ij]quinolizin-11-one, is a complex heterocyclic

molecule. Its photophysical properties, including absorption and emission of light, are

intrinsically linked to its molecular structure and the surrounding solvent environment.

Solvatochromism is the phenomenon where the color of a substance changes with the polarity

of the solvent. In the context of fluorescent molecules like Coumarin 545T, this manifests as

shifts in the absorption and emission spectra. These shifts are primarily due to the differential

solvation of the ground and excited electronic states of the molecule. Polar solvents tend to
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stabilize the more polar excited state to a greater extent than the ground state, leading to a red-

shift (bathochromic shift) in the emission spectrum.

The key photophysical parameters influenced by the solvent include:

Absorption Maximum (λabs): The wavelength at which the molecule absorbs light most

strongly.

Emission Maximum (λem): The wavelength at which the molecule emits light most intensely

after excitation.

Stokes Shift: The difference in energy (or wavelength) between the absorption and emission

maxima. A larger Stokes shift is often desirable for fluorescence applications to minimize

self-absorption.

Fluorescence Quantum Yield (Φf): The ratio of photons emitted to photons absorbed,

representing the efficiency of the fluorescence process.

Fluorescence Lifetime (τf): The average time the molecule spends in the excited state before

returning to the ground state.

Quantitative Analysis of Solvatochromic Effects on
Coumarin 545T
While a comprehensive dataset for Coumarin 545T across a wide range of solvents is not

readily available in a single source, the following table summarizes the known photophysical

properties in various solvents. This data has been compiled from available literature and

supplier information.
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Solvent

Dielectri
c
Constan
t (ε)

Refracti
ve Index
(n)

Absorpt
ion Max
(λabs,
nm)

Emissio
n Max
(λem,
nm)

Stokes
Shift
(cm-1)

Quantu
m Yield
(Φf)

Lifetime
(τf, ns)

Tetrahydr

ofuran

(THF)

7.6 1.407 473[1] 506[1] 1347 - -

Methanol 32.7 1.329 475 525 1905 - -

Ethanol 24.6 1.361 480 519 1547 0.90 -

Ethanol/

Water

(1:1)

- - 490 526 1400 0.96 -

Note: Data for methanol, ethanol, and ethanol/water is based on a compound identified as

Coumarin 545, which may have a different structure (CAS 85642-11-1) than the primary

subject of this guide (Coumarin 545T, CAS 155306-71-1). The absorption maximum in THF is

for the correct C545T structure. A comprehensive, verified dataset for C545T in a range of

solvents is a clear area for future research.

Experimental Protocols
The following sections detail the standard methodologies for characterizing the solvatochromic

effects on fluorescent dyes like Coumarin 545T.

Sample Preparation
Solvent Selection: Choose a range of spectroscopic-grade solvents with varying polarities

(e.g., cyclohexane, toluene, chloroform, dichloromethane, acetonitrile, ethanol, methanol,

water).

Stock Solution: Prepare a concentrated stock solution of Coumarin 545T (e.g., 1 mM) in a

good solvent like THF or chloroform.
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Working Solutions: Prepare dilute working solutions (typically in the micromolar range) from

the stock solution in each of the selected solvents. The final concentration should be

adjusted to have an absorbance of approximately 0.1 at the absorption maximum to

minimize inner filter effects.

UV-Visible Absorption Spectroscopy
Instrumentation: Use a dual-beam UV-Visible spectrophotometer.

Blank Correction: Record a baseline spectrum of each pure solvent in a 1 cm path length

quartz cuvette.

Measurement: Record the absorption spectrum of each Coumarin 545T solution from

approximately 350 nm to 600 nm.

Data Analysis: Determine the wavelength of maximum absorption (λabs) for each solvent.

Steady-State Fluorescence Spectroscopy
Instrumentation: Use a calibrated spectrofluorometer equipped with a corrected emission

detector.

Excitation: Excite the sample at its absorption maximum (λabs) in each respective solvent.

Emission Scan: Record the fluorescence emission spectrum over a wavelength range that

covers the entire emission band (e.g., 480 nm to 700 nm).

Data Analysis: Determine the wavelength of maximum emission (λem) for each solvent.

Calculate the Stokes shift in wavenumbers (cm-1) using the formula: Stokes Shift (cm-1) =

(1/λabs - 1/λem) * 107

Fluorescence Quantum Yield Determination (Relative
Method)

Standard Selection: Choose a well-characterized fluorescence standard with a known

quantum yield and an absorption profile that overlaps with the sample (e.g., Quinine Sulfate

in 0.1 M H2SO4, Φf = 0.54).
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Absorbance Matching: Prepare a series of dilute solutions of both the standard and

Coumarin 545T in the same solvent, ensuring the absorbance at the excitation wavelength

is below 0.1.

Fluorescence Measurement: Record the corrected fluorescence spectra of all solutions

under identical experimental conditions (excitation wavelength, slit widths).

Data Analysis: Integrate the area under the emission spectra for both the standard and the

sample. The quantum yield of the sample (Φs) can be calculated using the following

equation: Φs = Φr * (Is / Ir) * (Ar / As) * (ns2 / nr2) where Φ is the quantum yield, I is the

integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is

the refractive index of the solvent. The subscripts 's' and 'r' refer to the sample and

reference, respectively.

Time-Resolved Fluorescence Spectroscopy (Time-
Correlated Single Photon Counting - TCSPC)

Instrumentation: Utilize a TCSPC system with a pulsed light source (e.g., a picosecond laser

diode or a Ti:Sapphire laser) and a high-speed detector.

Excitation: Excite the sample at its absorption maximum.

Decay Measurement: Collect the fluorescence decay histogram by measuring the time

difference between the excitation pulse and the arrival of the first emitted photon.

Instrument Response Function (IRF): Measure the IRF of the system using a scattering

solution (e.g., a dilute solution of non-dairy creamer).

Data Analysis: Perform a deconvolution of the IRF from the measured fluorescence decay to

obtain the true fluorescence lifetime (τf). The decay data is typically fitted to a single or multi-

exponential function.

Visualizing Experimental Workflows and
Relationships
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The following diagrams, generated using the DOT language, illustrate the key experimental

workflows and the fundamental relationship between solvent polarity and the photophysical

properties of Coumarin 545T.
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Experimental workflow for characterizing Coumarin 545T photophysics.
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Conceptual diagram of the solvatochromic effect on Coumarin 545T.

Conclusion and Future Directions
The photophysical properties of Coumarin 545T are significantly influenced by the solvent

environment, a characteristic that can be harnessed for various applications. This guide

provides the foundational knowledge and experimental framework for researchers to

investigate and utilize the solvatochromic behavior of this promising fluorophore. A key area for

future research is the systematic characterization of Coumarin 545T's photophysical

parameters in a comprehensive range of solvents to build a complete and verified dataset.

Such data will be invaluable for the rational design of novel sensors, imaging agents, and

advanced materials based on the unique properties of Coumarin 545T.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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